1-(4-Methoxybenzyl)-6-oxopiperidine-2-carboxylic acid
Overview
Description
The compound “1-(4-Methoxybenzyl)-6-oxopiperidine-2-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The 4-methoxybenzyl group is a common protecting group in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitutions and coupling reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. Some properties might be predicted based on the structure and known properties of similar compounds .Scientific Research Applications
Convenient Preparation of p-Methoxybenzyl Esters
The compound has been used in the protection of carboxylic acids as their p-methoxybenzyl esters under mild conditions. This method allows for selective protection in the presence of other functional groups, showcasing the compound's utility in synthetic organic chemistry (Wang, Golding, & Potter, 2000).
X-ray Powder Diffraction Studies
It serves as an intermediate in the synthesis of complex molecules, such as anticoagulants. X-ray powder diffraction data have been reported for similar compounds, indicating its importance in structural analysis and material science (Qing Wang et al., 2017).
Peptide Synthesis Intermediates
Studies have revealed its role in the synthesis of peptide intermediates, where its structure was analyzed using X-ray diffraction. These findings contribute to the development of novel peptide-based therapeutics and biomolecules (Crisma et al., 1997).
Spontaneous Formation of PMB Esters
Research shows its utility in the spontaneous formation of PMB esters, presenting an efficient method for esterification of carboxylic acids. This process is highlighted for its simplicity and effectiveness, especially for complex or sensitive substrates (Shah et al., 2014).
Synthesis of Ellipticine
It has been used in the synthesis of ellipticine, a key compound with notable biological activities. The study demonstrates its versatility in organic synthesis and the development of bioactive molecules (Miki, Hachiken, & Yanase, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-6-oxopiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-11-7-5-10(6-8-11)9-15-12(14(17)18)3-2-4-13(15)16/h5-8,12H,2-4,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSWBKQEUIDKNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(CCCC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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